4-(Propylsulfamoyl)benzamide

Carbonic Anhydrase Inhibition hCA I Isoform Structure-Activity Relationship

Researchers requiring isoform-specific carbonic anhydrase inhibition face critical reproducibility risks from generic substitutions-even one methylene unit can shift potency >40-fold. 4-(Propylsulfamoyl)benzamide eliminates this uncertainty: • hCA VII KI = 0.4 nM (14.25× more potent than acetazolamide), validated for seizure/neuropathic pain models. • 1.16 Å co-crystal structure (PDB 3RYY) provides precise constraints for virtual screening and FEP calculations. • >1,000-fold selectivity over bacterial β-CA ensures clean mammalian cell-based assay readouts. Supplied at 98% purity with batch-specific QC documentation, enabling reproducible cross-study comparisons.

Molecular Formula C10H14N2O3S
Molecular Weight 242.29
CAS No. 915909-30-7
Cat. No. B2479115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propylsulfamoyl)benzamide
CAS915909-30-7
Molecular FormulaC10H14N2O3S
Molecular Weight242.29
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C10H14N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13)
InChIKeyNKYPQDUHIYTKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propylsulfamoyl)benzamide – Compound Profile & Enzyme Inhibition


4-(Propylsulfamoyl)benzamide (CAS 915909-30-7) is a synthetic benzamide-4-sulfonamide that acts as a potent inhibitor of human carbonic anhydrase (hCA) isoforms [1]. Commercially supplied at 98% purity, this compound features a propyl chain substitution on the sulfamoyl nitrogen, which critically influences its enzyme-binding properties. It has been structurally characterized at 1.16 Å resolution within the hCA II active site (PDB ID 3RYY), confirming a well-defined binding mode [2].

Compound Synthetic benzamide-4-sulfonamide carbonic anhydrase inhibitor
Binding Mode Structurally characterized at 1.16 Å in hCA II (PDB 3RYY)
Selectivity Propyl chain modulates isoform-specific inhibition profiles

4-(Propylsulfamoyl)benzamide: Specificity Over Generic Analogs


Subtle alterations to the N-alkyl substituent on benzamide-4-sulfonamide scaffolds produce orders-of-magnitude shifts in isoform-specific carbonic anhydrase inhibition. The propyl derivative (3b) is 40.7 times more potent against hCA I than its ethyl analog (3a), while a propargyl variant (3c) loses nearly 8-fold potency [1]. Such nonlinear structure-activity relationships mean that generic substitution—even by one methylene unit—invalidates quantitative pharmacological models and undermines experimental reproducibility. Procurement decisions must be compound-specific to ensure valid cross-study comparisons and maintain assay consistency.

  • Chain-length sensitivity Ethyl analog (3a) exhibits substantially weaker hCA I inhibition; one methylene shift may invalidate assay models.
  • Propargyl potency loss Propargyl variant (3c) shows significantly reduced potency relative to the propyl derivative, disrupting cross-study comparisons.

Quantitative Differentiation Against Closest Analogs


hCA I Inhibition Advantage Over Ethyl Analog

The propyl derivative (3b) inhibits human carbonic anhydrase I with a KI of 8.2 nM, representing a 40.7-fold improvement over the ethyl analog 3a (KI = 334 nM) [1]. This difference arises from the incremental addition of one methylene group, underscoring the acute sensitivity of the hCA I active site to N-alkyl chain length.

hCA I inhibition
Head-to-head
KI 8.2 nM vs ethyl analog 334 nM
Supports hCA I alkyl chain SAR interpretation
40.7-fold reported difference; stopped-flow assay
Carbonic Anhydrase Inhibition hCA I Isoform Structure-Activity Relationship

Enhanced hCA VII Potency vs. Acetazolamide

Against the brain-expressed isoform hCA VII, 4-(propylsulfamoyl)benzamide (3b) exhibits a KI of 0.4 nM, which is 14.25-fold more potent than the clinical sulfonamide acetazolamide (AAZ; KI = 5.7 nM) when measured in the same stopped-flow assay [1]. The compound also outperforms the ethyl analog 3a (KI = 26.7 nM) by more than 65-fold.

hCA VII inhibition
Head-to-head
KI 0.4 nM vs Acetazolamide 5.7 nM
Supports hCA VII neurological research models
14.25-fold more potent; subnanomolar range
hCA VII Inhibition Neurological Disease Target Acetazolamide Comparator

Improved hCA II Inhibition Over Acetazolamide

For hCA II, the dominant cytosolic isoform targeted in glaucoma therapy, 4-(propylsulfamoyl)benzamide achieves a KI of 3.5 nM, compared to 12.1 nM for acetazolamide [1]. All tested benzamide-4-sulfonamides showed KI values between 1.9 and 7.0 nM for this isoform, with the propyl derivative ranking among the most potent.

hCA II inhibition
Head-to-head
KI 3.5 nM vs Acetazolamide 12.1 nM
Provides hCA II inhibition reference point
3.5-fold reported difference; series range 1.9–7.0 nM
hCA II Inhibition Antiglaucoma Acetazolamide Comparator

Human Isoform Selectivity Over Pathogen CA

While 4-(propylsulfamoyl)benzamide inhibits human isoforms hCA I, II, VII, and IX at low nanomolar concentrations, its activity against bacterial and fungal enzymes is substantially weaker: KI values of 7,680 nM (VchCAβ from Vibrio cholerae), 3,921 nM (MgCA from Malassezia globosa), and 636 nM (VchCAγ) [1]. This 100- to 1,000-fold human-over-pathogen selectivity is not observed for acetazolamide, which inhibits VchCAβ with a KI of 451 nM and VchCAγ at 473 nM.

Pathogen selectivity
Head-to-head
VchCAβ KI 7,680 nM vs Acetazolamide 451 nM
Demonstrates human-over-pathogen selectivity window
>19,000-fold hCA VII/VchCAβ ratio for target compound
Selectivity Profile Pathogen Carbonic Anhydrase Anti-Infective Target Differentiation

High-Resolution Binding Mode for Structure-Based Design

The co-crystal structure of 4-(propylsulfamoyl)benzamide bound to human carbonic anhydrase II has been determined at 1.16 Å resolution (PDB ID: 3RYY, R-free = 0.152) [1]. This near-atomic resolution provides a precise map of hydrogen-bond interactions between the sulfonamide moiety and the active-site zinc ion, as well as the positioning of the propyl chain along the hydrophobic wall. In contrast, many alternative sulfonamide-based CA inhibitors lack publicly available, high-resolution structural data for direct binding mode comparison.

Binding mode
Supporting evidence
1.16 Å resolution, PDB 3RYY (hCA II co-crystal)
Enables structure-based analog design
Validated binding pose for docking and modeling
Crystallography Structure-Based Drug Design PDB 3RYY

Application Scenarios for 4-(Propylsulfamoyl)benzamide


Neurological hCA VII Pharmacological Studies

With a subnanomolar KI of 0.4 nM against hCA VII—14.25-fold more potent than acetazolamide—this compound is ideally suited as a positive control or reference inhibitor in hCA VII enzyme assays, particularly those investigating seizure disorders or neuropathic pain models where this isoform is a validated target [1].

hCA I SAR Profiling for Selective Inhibitors

The 40.7-fold potency advantage over the ethyl analog at hCA I makes 4-(propylsulfamoyl)benzamide a critical reference point for SAR campaigns exploring alkyl chain length optimization. Its data anchor the potency cliff between two- and three-carbon substituents [1].

Host-Targeted Inhibition Without Anti-Infective Confounding

The >1,000-fold selectivity for human hCA isoforms over Vibrio cholerae β-CA and the differential selectivity pattern versus acetazolamide make this compound a valuable tool for cell-based mammalian studies where bacterial carbonic anhydrase inhibition would confound phenotypic readouts [1].

Structure-Based Drug Design and Docking Validation

The availability of a high-resolution (1.16 Å) co-crystal structure with hCA II (PDB 3RYY) provides precise geometric constraints for ligand-based virtual screening, pharmacophore modeling, and free-energy perturbation calculations, surpassing the utility of analogs lacking experimental binding mode data [2].

Application
Selection Property
Validation Focus
Neurological hCA VII research models
High-affinity hCA VII binding
Isoform-specific assay endpoint validation
hCA I SAR profiling
Chain-length-dependent inhibition shift
Alkyl chain SAR model validation
Host-targeted inhibition studies
Human isoform selectivity profile
Off-target inhibition control in mammalian cells
Structure-based drug design
High-resolution co-crystal structure (PDB 3RYY)
Binding mode validation for virtual screening
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